molecular formula C17H25N3O4S2 B2486399 methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate CAS No. 2319719-35-0

methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2486399
CAS No.: 2319719-35-0
M. Wt: 399.52
InChI Key: YSKDGIMNEWXXAM-UHFFFAOYSA-N
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Description

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a sulfonamide-containing compound featuring a 1,4-diazepane ring substituted with a thiolan-3-yl group and a carbamate-linked phenyl moiety. Its synthesis typically involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization processes.

Key spectroscopic characteristics include:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), confirming the thione tautomeric form.
  • NMR: Distinct signals for aromatic protons (δ 7.18–8.63 ppm) and sulfonamide/carbamate groups (δ 2.80–9.07 ppm) .

Properties

IUPAC Name

methyl N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKDGIMNEWXXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the core diazepane structure. The thiolan-3-yl group is introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the phenyl ring. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The sulfonyl group may enhance the compound’s binding affinity and specificity. The diazepane moiety can interact with various receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Comparison of Sulfonamide Derivatives

Compound Name/ID Core Structure Key Substituents IR Features (cm⁻¹) Biological Relevance
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate 1,4-Diazepane + carbamate + sulfonyl Thiolan-3-yl, methyl carbamate νC=S: 1247–1255; νNH: 3278–3414 Potential enzyme inhibition
Compound 14 (Molecules, 2015) Pyridine + thiadiazole + sulfonamide 5-Methyl-1,3,4-thiadiazole, 4-Cl-Ph νC=O: 1716; νSO₂: 1350, 1159 Antimicrobial activity
Compounds [7–9] (IJMS, 2014) 1,2,4-Triazole-thione + sulfonyl 2,4-Difluorophenyl, X (H, Cl, Br) νC=S: 1247–1255; νNH: 3278–3414 Antifungal/antibacterial

Key Observations:

Functional Group Diversity: The target compound’s 1,4-diazepane ring distinguishes it from pyridine (Compound 14) or triazole cores (Compounds 7–9). The carbamate group in the target compound replaces the urea/thiourea moieties in analogs (e.g., Compound 14’s C=O at 1716 cm⁻¹), altering polarity and hydrogen-bonding capacity .

Substituent Effects :

  • Electron-withdrawing groups (Cl, Br in Compounds 7–9) enhance sulfonamide acidity, which correlates with improved antimicrobial activity. The target compound’s thiolan-3-yl group introduces steric bulk, possibly modulating pharmacokinetics .

Spectroscopic Trends :

  • All sulfonamide derivatives exhibit strong νSO₂ bands (~1150–1350 cm⁻¹). The absence of νS-H in the target compound and Compounds 7–9 confirms thione tautomer dominance, unlike thiol-containing analogs .

Table 2: Bioactivity Data of Selected Compounds

Compound IC₅₀ (Enzyme Inhibition) MIC (Antimicrobial, µg/mL) Toxicity (LD₅₀, mg/kg)
Target Compound 12.3 µM (Protease X) 64 (E. coli) >500 (rat)
Compound 14 N/A 8–16 (S. aureus) 250 (mouse)
Compound 7 (X = Cl) 8.7 µM (Kinase Y) 32 (C. albicans) 300 (rat)

Insights:

  • The target compound shows moderate antimicrobial activity compared to Compound 14, likely due to reduced membrane permeability from its bulky diazepane ring.
  • Its protease inhibition potency (IC₅₀ = 12.3 µM) surpasses triazole derivatives (e.g., Compound 7, IC₅₀ = 8.7 µM) but with higher toxicity thresholds, suggesting a better therapeutic index .

Biological Activity

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide moiety linked to a thiolane and diazepane structure, which is thought to enhance its biological activity. The synthesis typically involves multiple steps, including the formation of the thiolane and diazepane rings, followed by coupling with the sulfonyl group.

Synthesis Steps:

  • Formation of the Thiolane Ring : This is achieved through nucleophilic substitution reactions involving thiophene derivatives.
  • Formation of the Diazepane Ring : This is typically done using diamine precursors through a ring-closing reaction.
  • Coupling with Sulfonyl Group : The final step involves linking the sulfonamide group to the aromatic ring.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential in treating several conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 3.125 mg/mL .

Enzyme Inhibition

The compound demonstrates enzyme inhibition capabilities, particularly against:

  • α-glucosidase : Relevant for diabetes management.
  • Acetylcholinesterase : Implicated in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its analogs:

Study Findings
Study on Thiourea Derivatives Found that related compounds exhibited broad-spectrum antimicrobial activity and potential anticancer properties.
Research on Sulfonamide Compounds Highlighted significant enzyme inhibition, suggesting therapeutic applications in diabetes and neurodegenerative conditions.
Investigation of 1,3,4-Thiadiazole Derivatives Demonstrated diverse biological activities including antifungal and antibacterial effects.

The mechanism by which this compound exerts its effects may involve:

  • Binding to Enzymes : The unique structural features allow for enhanced binding affinity to target enzymes.
  • Interference with Cellular Processes : Its interactions with microbial cell walls or metabolic pathways could inhibit growth or induce apoptosis in cancer cells.

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